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6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by the presence of two methoxy groups at the 6 and 7 positions, and a phenyl group at the 2 position of the quinazolinone core. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The structure is defined by a fused bicyclic ring system that exhibits significant potential in pharmaceutical applications due to its ability to interact with various biological targets.
The synthesis of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one typically involves several key reactions, including:
6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one exhibits notable biological activities, particularly as an inhibitor of various tyrosine kinases. Studies have shown that derivatives of this compound can inhibit key kinases such as CDK2 (cyclin-dependent kinase 2), HER2 (human epidermal growth factor receptor 2), and EGFR (epidermal growth factor receptor) . The presence of methoxy groups enhances its interaction with these targets, potentially increasing its efficacy against cancer cell lines.
The synthesis methods for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one generally involve:
The applications of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one span several fields, primarily:
Interaction studies have demonstrated that 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one can bind effectively to various protein targets, influencing their activity. Molecular docking studies indicate that this compound can act as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR . These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one | Two methoxy groups; phenyl substituent | Inhibits CDK2, HER2, EGFR |
| 5-Methoxyquinazolin-4(3H)-one | One methoxy group | Similar kinase inhibition |
| 7-Hydroxyquinazolin-4(3H)-one | Hydroxyl group instead of methoxy | Different interaction profile |
| 6-Bromoquinazolin-4(3H)-one | Halogenated variant | Potentially enhanced potency |
The unique combination of substituents on the quinazoline core in 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one contributes to its distinct biological profile and efficacy compared to these similar compounds.
Traditional cyclocondensation methodologies for synthesizing 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one primarily rely on the Niementowski reaction and related condensation strategies [4]. The classical approach involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with benzoyl chloride in pyridine, followed by cyclization to form the quinazolinone ring system [2].
The traditional synthesis pathway proceeds through the formation of an intermediate benzoxazinone compound. A mixture of 2-amino-4,5-dimethoxybenzoic acid (39.41 g, 0.2 mol) is dissolved in pyridine (100 ml) with stirring, and benzoyl chloride (23.22 ml, 0.2 mol) is added dropwise while maintaining the temperature near 0-5°C for one hour [2]. The reaction mixture is stirred for an additional hour at room temperature until a solid product is obtained [2].
The classical heating method for quinazolinone synthesis typically requires heating for 3-5 hours and provides yields ranging from 69-74% under conventional thermal conditions [19]. Traditional cyclocondensation approaches using anthranilic acid derivatives with formamide have achieved yields of up to 96% when optimized reaction conditions are employed [4].
Table 1: Traditional Cyclocondensation Reaction Conditions and Yields
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-4,5-dimethoxybenzoic acid | Benzoyl chloride/Pyridine | 0-5 to RT | 2 | 78 | [2] |
| Anthranilic acid | Formamide | 130-135 | 2 | 96 | [4] |
| 2-Aminobenzamide | Benzaldehyde | Reflux | 3-5 | 69-74 | [19] |
The traditional cyclocondensation approach demonstrates several advantages including the use of readily available starting materials and well-established reaction mechanisms [3]. However, these methods often require prolonged reaction times, elevated temperatures, and may produce moderate yields compared to modern synthetic approaches [7].
Recent developments in oxidative coupling methodologies have introduced hydrogen peroxide and dimethyl sulfoxide systems as efficient alternatives for quinazolinone synthesis [8] [9]. This approach utilizes 2-amino-substituted benzamides with dimethyl sulfoxide as a carbon source and hydrogen peroxide as an effective oxidant [8].
The hydrogen peroxide-mediated synthesis proceeds through a radical mechanism where dimethyl sulfoxide serves as a one-carbon synthon [8] [9]. Initially, 2-amino-N-methylbenzamide (0.33 mmol) is combined with dimethyl sulfoxide, and the reaction is performed at elevated temperatures [9]. The addition of hydrogen peroxide (1 equivalent) significantly improves the reaction yield and catalytic efficiency [8].
Optimization studies reveal that the reaction is highly temperature and oxidant dependent [8]. At temperatures below 120°C, only trace amounts of product are observed when using hydrogen peroxide [8]. The optimum yield of 73% for N-methyl quinazolin-4(3H)-one is achieved at 150°C for 20 hours using 1 equivalent of hydrogen peroxide [8] [9].
Table 2: Hydrogen Peroxide/Dimethyl Sulfoxide System Optimization Data
| Temperature (°C) | Hydrogen Peroxide (equiv) | Time (h) | Yield (%) | Conditions |
|---|---|---|---|---|
| Room Temperature | 0 | 20 | 0 | Dimethyl sulfoxide only |
| 140 | 0 | 20 | 23 | Thermal conditions |
| 130 | 5 | 20 | 44 | With hydrogen peroxide |
| 150 | 1 | 20 | 73 | Optimized conditions |
| 150 | 0.5 | 20 | 72 | Reduced oxidant |
The mechanistic pathway involves homolytic cleavage of hydrogen peroxide at high temperature to generate hydroxide radicals, which subsequently react with dimethyl sulfoxide to form dimethyl sulfoxide-based radicals [8]. These radicals interact with the benzamide substrate to form intermediate compounds through elimination of water, followed by removal of methanesulfinic acid and final oxidation to yield the quinazolinone product [8].
The hydrogen peroxide/dimethyl sulfoxide system demonstrates several advantages including transition metal-free conditions, use of green oxidants, and moderate to good yields (65-84%) for various N-substituted benzamides [9]. Alternative sulfoxide sources such as dimethylacetamide provide moderate yields of 40%, while dimethylformamide and N-methyl-2-pyrrolidone fail to produce satisfactory results [9].
Microwave irradiation has emerged as an effective, sustainable, and economical energy source for quinazolinone synthesis, offering significant advantages over conventional heating methods [16] [17]. Microwave-assisted protocols demonstrate remarkable rate enhancements with reduced reaction times, improved yields, and enhanced product purity [20].
Antimony(III) trichloride catalyzed microwave synthesis represents a highly efficient approach for quinazolinone preparation [19] [22]. The condensation of anthranilic amide with various aldehydes proceeds in the presence of 1 mol% antimony(III) trichloride under solvent-free microwave conditions [19]. The optimal microwave power of 200 watts provides the best results, with yields decreasing at higher power levels [19].
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Catalyst | Power (W) | Time (min) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Antimony(III) trichloride (1 mol%) | 200 | 3-5 | Solvent-free | 80-98 | [19] |
| Antimony(III) trichloride | 200 | 3-5 | Tetrahydrofuran | 85 | [19] |
| None | RT | 720 | Tetrahydrofuran | 34 | [19] |
| Bismuth(III) nitrate | 350 | 25-60 | Pyridine | 65-90 | [20] |
Microwave-assisted synthesis using ionic liquid supported copper(II) catalysts has demonstrated exceptional efficiency for quinazolinone preparation [18]. The recyclable ionic liquid supported copper catalyst enables rapid, clean, and energy-efficient synthesis routes with excellent yields under microwave conditions [18]. This sustainable methodology exhibits operational simplicity and allows catalyst recycling for up to three consecutive cycles without significant loss of catalytic activity [18].
The microwave-assisted electrochemical synthesis approach utilizes carbon and aluminum electrodes under electrochemical conditions with acetic acid as an inexpensive electrolyte [6]. This method achieves room temperature transformations with moderate to good yields and demonstrates large substrate scope with excellent functional group tolerance [6].
Copper-catalyzed isocyanide insertion reactions under microwave irradiation provide an alternative pathway for quinazolinone synthesis [3]. The use of copper(II) acetate as catalyst with triethylamine as base in anisole solvent yields improved results under microwave conditions at 150°C for 20 minutes [3].
Green chemistry methodologies for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one synthesis emphasize environmentally benign conditions, renewable solvents, and sustainable catalytic systems [24] [25]. These approaches align with principles of sustainable chemistry by reducing hazardous chemical waste and promoting recyclable reaction components [25].
The tert-butoxide-mediated oxidative condensation represents a significant advancement in green quinazolinone synthesis [31]. This method employs 2-aminobenzamides and benzyl alcohols under solvent-free and transition metal-free conditions, utilizing oxygen as a green oxidant and tert-butoxide as base [31]. High yields up to 84% are achieved at 120°C for 24 hours without toxic oxidizing agents or expensive catalysts [31].
Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide nanoparticles provides an innovative eco-friendly approach [27]. This sustainable method utilizes a one-pot, three-component reaction involving aldehydes, urea, and dimedone under visible light irradiation [27]. Under optimized conditions with light intensity of 100 mW/cm², catalyst concentration of 1 mg/mL, and reaction time of 40 minutes, product yields of 97% are achieved [27].
Table 4: Green Chemistry Approaches and Environmental Benefits
| Method | Green Aspects | Yield (%) | Reaction Conditions | Environmental Benefits |
|---|---|---|---|---|
| tert-Butoxide mediated | Solvent-free, metal-free | 84 | 120°C, 24h, O₂ | No toxic oxidants, minimal waste |
| Photocatalysis | Visible light, curcumin sensitizer | 97 | RT, 40 min, 100 mW/cm² | Renewable energy, natural sensitizer |
| Zeolite catalysis | Water solvent, solid acid | 75-85 | 80°C, 6h, H₂O | Recyclable catalyst, aqueous medium |
| Ultrasonic irradiation | Solvent-free, catalyst-free | 77-91 | RT, ultrasound | No solvents, ambient conditions |
Zeolite-catalyzed synthesis using water as solvent represents another environmentally benign approach [28]. The mesozeolite hydrogen-beta catalyst with bimodal porosity enables quinazolinone synthesis under green conditions [28]. This protocol involves condensation of 2-aminobenzamide with aldehydes over recyclable mesozeolite catalyst in aqueous medium [28].
Ultrasonic irradiation promotes solvent-free and catalyst-free quinazolinone synthesis under ambient conditions [37]. This methodology utilizes ultrasonic waves to accelerate condensation reactions between anthranilic acid, acetic anhydride, and amine derivatives, resulting in significant decreases in reaction times and high yields [37].
The implementation of sustainable solvents such as pinane, obtained from renewable resources, offers greener alternatives to traditional fossil-based solvents [23]. Microwave synthesis in sustainable solvents demonstrates comparable efficiency while reducing environmental impact [23].
The electronic structure of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one has been comprehensively investigated through Density Functional Theory calculations employing the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set [1] [2] [3]. These computational studies provide fundamental insights into the molecular properties that govern the compound's reactivity and biological activity.
The optimized geometry calculations reveal that the quinazolin-4(3H)-one core adopts a nearly planar conformation with minimal deviation from planarity [1]. The calculated bond lengths demonstrate typical aromatic character, with the C2-N1 bond length of 1.345 Å and the C4=O carbonyl bond length of 1.225 Å reflecting the expected double bond character [3]. The bond angle N1-C2-N3 measures 116.8°, consistent with the sp² hybridization of the nitrogen atoms within the quinazoline ring system [2].
The frontier molecular orbitals analysis reveals critical electronic properties that determine the compound's reactivity. The Highest Occupied Molecular Orbital energy is calculated at -6.24 eV, while the Lowest Unoccupied Molecular Orbital energy is positioned at -1.89 eV, resulting in a HOMO-LUMO energy gap of 4.35 eV [2] [4]. This substantial energy gap indicates moderate chemical stability and suggests selective reactivity patterns. The HOMO orbital density is primarily localized on the quinazoline ring system, particularly around the nitrogen atoms and the adjacent aromatic carbons, indicating these positions as primary sites for electrophilic attack [5] [4].
The electronic distribution analysis shows that the compound exhibits a significant dipole moment of 3.85 Debye, attributed to the asymmetric electron distribution caused by the methoxy substituents and the phenyl ring orientation [3] [4]. The electronegativity value of 4.07 eV and chemical hardness of 2.18 eV classify this compound as a moderately hard molecule with intermediate electrophilicity index of 3.81 eV [5] [4]. These parameters suggest balanced nucleophilic and electrophilic characteristics, contributing to its versatile reactivity profile.
The atomic charge distribution analysis using Natural Bond Orbital analysis reveals significant charge localization. The nitrogen atoms N1 and N3 carry partial negative charges of -0.42 and -0.38 electrons, respectively, while the carbonyl oxygen bears a charge of -0.51 electrons [6]. These charge distributions are crucial for understanding the compound's hydrogen bonding capabilities and its interactions with biological targets.
Extensive molecular docking investigations have been conducted to evaluate the binding affinity and interaction mechanisms of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one with various therapeutic targets [7] [8] [9] [10] [11]. These studies employ state-of-the-art docking algorithms to predict binding conformations and calculate binding energies with high precision.
The compound demonstrates exceptional binding affinity toward Phosphodiesterase B1 with a binding energy of -11.9 kcal/mol, indicating strong non-competitive inhibition potential [7]. The binding mode analysis reveals critical interactions with key residues Leu142, Phe186, and Glu203 within the enzyme's active site. The quinazoline core forms π-π stacking interactions with aromatic residues, while the methoxy groups establish hydrogen bonds with polar amino acids [7].
Against Epidermal Growth Factor Receptor, the compound exhibits ATP-competitive binding with a binding energy of -8.5 kcal/mol [8] [10]. The molecular docking studies reveal that the N1 nitrogen of the quinazoline core forms a critical hydrogen bond with Met793, while the carbonyl oxygen interacts with Cys797 [10]. The 6,7-dimethoxy substituents enhance binding specificity by establishing additional hydrophobic contacts with Thr766 and surrounding residues [8].
The Vascular Endothelial Growth Factor Receptor 2 binding studies show a binding affinity of -7.8 kcal/mol through ATP-competitive mechanism [10] [12]. The compound binds within the ATP-binding pocket, forming hydrogen bonds with Cys919, Asp1046, and Lys866. The phenyl substituent at position 2 contributes to binding stability through hydrophobic interactions with the receptor's hydrophobic pocket [12].
For Janus Kinase 3, the binding energy reaches -9.1 kcal/mol, demonstrating significant inhibitory potential [13] [14]. The compound interacts with critical residues Gly935, Phe958, and Cys909 through a combination of hydrogen bonding and hydrophobic interactions. The binding mode suggests competitive inhibition with ATP, consistent with the quinazoline scaffold's known kinase inhibitory properties [14].
The p38 Mitogen-Activated Protein Kinase docking studies reveal a binding energy of -8.8 kcal/mol with interactions involving Met109, Tyr35, and Lys53 [15]. The binding conformation positions the quinazoline core within the ATP-binding cleft, while the methoxy groups establish additional polar contacts that enhance binding selectivity [15].
Comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity property predictions have been performed using advanced computational algorithms to assess the pharmaceutical potential of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one [16] [17] [18]. These predictions employ machine learning models trained on extensive experimental datasets to provide accurate property estimates.
The absorption properties indicate favorable oral bioavailability with a calculated bioavailability score of 0.85 [16] [17]. The compound strictly adheres to Lipinski's Rule of Five with zero violations, featuring a molecular weight of 282.29 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, and a LogP value of 2.45 [17] [18]. The topological polar surface area of 65.5 Ų falls within the optimal range for oral absorption, while the presence of four rotatable bonds provides sufficient flexibility for membrane permeation [16].
Distribution predictions reveal high blood-brain barrier permeability, suggesting potential central nervous system activity [13] [14]. The volume of distribution is calculated at 3.2 L/kg, indicating moderate tissue distribution. Plasma protein binding reaches 89.5%, which is typical for lipophilic compounds and may influence the free drug concentration available for therapeutic action [13] [14].
Metabolism predictions indicate moderate interaction with cytochrome P450 enzymes. The compound shows weak CYP2D6 inhibition potential and moderate CYP3A4 inhibition, suggesting manageable drug-drug interaction risks [17] [18]. The clearance rate of 18.5 mL/min/kg and elimination half-life of 4.8 hours indicate moderate hepatic metabolism and renal clearance [14].
Toxicity assessments reveal a favorable safety profile with low hepatotoxicity risk and negative mutagenicity in Ames testing [17] [14]. The compound demonstrates non-carcinogenic potential based on structural alerts and QSAR models. The hERG blocking IC₅₀ value of 12.5 μM suggests minimal cardiotoxicity risk at therapeutic concentrations [17]. The calculated oral bioavailability of 78.5% indicates efficient gastrointestinal absorption with minimal first-pass metabolism [18].
The Caco-2 permeability coefficient of -4.85 log Papp suggests moderate intestinal permeability, which is acceptable for oral drug development [16]. The compound's favorable ADMET profile, combined with its structural compliance with drug-like properties, supports its potential for pharmaceutical development [17] [18].
Comprehensive Comparative Molecular Field Analysis studies have been conducted to establish three-dimensional quantitative structure-activity relationships for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one and related quinazoline derivatives [15] [19] [20] [21]. These analyses employ advanced statistical methods to correlate molecular field properties with biological activities, providing crucial insights for rational drug design.
The Comparative Molecular Field Analysis model demonstrates excellent statistical validity with a cross-validated correlation coefficient of 0.608 and a non-cross-validated correlation coefficient of 0.979 [19] [21]. The standard error of estimate of 0.113 and F-statistic value of 257.4 indicate robust model performance with high predictive capability [19]. The optimal number of components determined through cross-validation is eight, providing an appropriate balance between model complexity and predictive power [19].
The field contribution analysis reveals that steric effects account for 51% of the observed biological activity variation, while electrostatic effects contribute 49% [19] [21]. This balanced contribution suggests that both molecular size/shape complementarity and charge distribution patterns are equally important for biological activity. The steric contour maps indicate that bulky substituents at the 6,7-positions of the quinazoline ring enhance activity, while bulky groups near the carbonyl oxygen reduce potency [19].
The electrostatic contour maps reveal critical regions where electronegative substituents improve biological activity [19] [20]. Blue contours near the 6,8-positions and around the carbonyl group indicate favorable regions for electronegative substituents, explaining the enhanced activity observed with halogen substitutions. Red contours identify regions where electronegative groups reduce activity, providing guidance for structural optimization [19].
The Comparative Molecular Similarity Index Analysis model shows a cross-validated correlation coefficient of 0.628 and incorporates five field descriptors: steric (23%), electrostatic (21%), hydrophobic (20%), hydrogen bond donor (19%), and hydrogen bond acceptor (16%) [19] [20]. This multi-field approach provides more detailed insights into the molecular features governing biological activity.
The external validation using test set compounds yields predictive correlation coefficients of 0.657 for Comparative Molecular Field Analysis and 0.681 for Comparative Molecular Similarity Index Analysis [19]. These values confirm the models' reliability for predicting the activity of new quinazoline derivatives. The applicability domain analysis shows coverage of 95.5% for Comparative Molecular Field Analysis and 94.2% for Comparative Molecular Similarity Index Analysis, indicating broad applicability within the chemical space [19].